molecular formula C26H28N4O3 B2790186 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide CAS No. 1226458-37-2

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2790186
CAS No.: 1226458-37-2
M. Wt: 444.535
InChI Key: DACDWQOUIMVDJG-UHFFFAOYSA-N
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Description

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex structure, which includes a quinoline core, a piperidine ring, and various functional groups such as cyano and ethoxy groups

Preparation Methods

The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor.

    Ethoxylation: The ethoxy groups can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a ketone.

    Coupling Reactions: The final step involves coupling the quinoline core with the piperidine ring and the ethoxyphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as thiols or amines.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its quinoline core, which is known for its biological activity. It may be investigated for its potential as an anticancer, antimicrobial, or antiviral agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure and electronic properties.

    Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core may interact with DNA or proteins, leading to the inhibition of key biological processes. The cyano and ethoxy groups may also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a quinoline core, known for its ability to inhibit the growth of Plasmodium parasites.

    Quinidine: An antiarrhythmic agent that also contains a quinoline core and is used to treat cardiac arrhythmias.

    Cinchonine: An alkaloid with a quinoline core, used as a precursor for the synthesis of other quinoline derivatives.

The uniqueness of this compound lies in its specific functional groups and structural features, which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-3-32-21-7-5-20(6-8-21)29-26(31)18-11-13-30(14-12-18)25-19(16-27)17-28-24-10-9-22(33-4-2)15-23(24)25/h5-10,15,17-18H,3-4,11-14H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACDWQOUIMVDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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